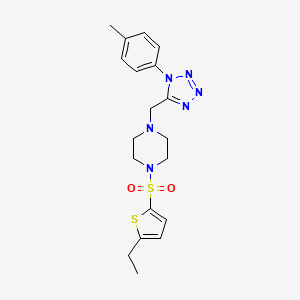
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C19H24N6O2S2 and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves a series of multi-step organic reactions. The key steps include:
- Formation of the thiophenesulfonyl moiety.
- Alkylation with p-tolyl tetrazole.
- Final cyclization to yield the piperazine structure.
The synthetic route is crucial as it influences the yield and purity of the final product, which are essential for subsequent biological testing.
Antimicrobial Properties
Recent studies have indicated that derivatives similar to This compound exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Compound | Activity | Target Organism |
|---|---|---|
| 5b | Antibacterial | S. aureus |
| 6a | Antifungal | C. albicans |
| 7b | Antibacterial | E. coli |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
A notable study evaluated its effects on colorectal cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value indicative of moderate potency:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colorectal) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest |
These results highlight the compound's potential utility in cancer therapy .
The biological activity of This compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of certain phospholipases or kinases involved in inflammatory pathways, thus reducing inflammation and associated pain .
Case Studies
A series of case studies have been conducted to evaluate the biological effects of this compound:
- Study on Inflammation : In a model using U937 cells differentiated into macrophages, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Cytotoxicity Assessment : A cytotoxicity assay demonstrated that at higher concentrations, the compound induced cell death in tumor cells while sparing normal cells, indicating a favorable therapeutic index.
Propiedades
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S2/c1-3-17-8-9-19(28-17)29(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMECZTLHJFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













